molecular formula C23H24ClN3O5 B001188 拓扑替康 CAS No. 119413-54-6

拓扑替康

货号: B001188
CAS 编号: 119413-54-6
分子量: 457.9 g/mol
InChI 键: DGHHQBMTXTWTJV-BQAIUKQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Topotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin with antineoplastic activity. During the S phase of the cell cycle, topotecan selectively stabilizes topoisomerase I-DNA covalent complexes, inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when complexes are encountered by the DNA replication machinery. Camptothecin is a cytotoxic quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Topotecan (has active moiety).

科学研究应用

  1. 神经胶质瘤细胞敏感性:拓扑替康增加了人恶性神经胶质瘤细胞系中 DNA/拓扑异构酶 I 复合物的形成,表明其在神经胶质瘤治疗中的潜在用途 (Schmidt et al., 2001).

  2. 卵巢癌和结直肠癌:由于其抑制拓扑异构酶 I,它用于卵巢癌和结直肠癌 (Mathijssen et al., 2002).

  3. 小细胞肺癌和卵巢癌:拓扑替康在小细胞肺癌和卵巢癌患者中显示出显着的抗肿瘤活性 (Kollmannsberger et al., 1999).

  4. 脑肿瘤治疗:它穿透脑脊液的能力使其对脑肿瘤(包括神经胶质瘤)有效 (Blaney et al., 1993).

  5. 慢性淋巴细胞白血病:拓扑替康靶向拓扑异构酶 I,可有效治疗慢性淋巴细胞白血病 (O’Brien et al., 1995).

  6. 小儿实体瘤:它有利于治疗儿童的难治性或复发性实体瘤,特别是神经母细胞瘤和软组织肉瘤 (Pérez Martínez et al., 2003).

  7. 卵巢癌和肺癌:拓扑替康在治疗卵巢癌和肺癌方面显示出临床疗效 (Ferrari & Danova, 1999).

  8. 放射治疗增强:它可以增强细胞对γ-射线的敏感性,表明其在与放射治疗联合使用中的潜在作用 (Mattern et al., 1991).

  9. 宫颈癌:拓扑替康用于治疗宫颈癌,突出了其对各种癌症的广泛有效性 (Cheng et al., 2011).

  10. 卵巢癌二线治疗:作为卵巢癌的二线治疗,它显示出相当的反应率 (Creemers et al., 1996).

作用机制

Target of Action

Topotecan primarily targets DNA topoisomerase I , an enzyme that plays a crucial role in DNA replication, recombination, and repair . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks .

Mode of Action

Topotecan interacts with its target, DNA topoisomerase I, during the S-phase of DNA synthesis . It binds to the topoisomerase I-DNA complex and prevents the re-ligation of these single-strand breaks . This interaction results in the accumulation of cleavable complexes and single-strand DNA breaks .

Pharmacokinetics

The pharmacokinetic properties of topotecan, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for its therapeutic efficacy . Renal function is an important determinant of topotecan clearance and, consequently, of susceptibility to hematologic toxicity at a given dose .

Result of Action

The molecular and cellular effects of topotecan’s action include the reduction of cellular proliferation and the induction of apoptosis in cancer cells . It has been shown to significantly down-regulate estrogen receptor alpha (ERα/ESR1) and antiapoptotic BCL2 genes in addition to many other p53-regulated genes .

Action Environment

Environmental factors, such as the extent of prior myelosuppressive chemotherapy and renal impairment, can influence the action, efficacy, and stability of topotecan . For instance, the risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .

安全和危害

Topotecan is associated with severe and often cumulative hematologic and nonhematologic toxicities, limiting dose intensity . It may cause genetic defects and accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .

未来方向

Topotecan-based combination regimens in the first-line treatment of NSCLC have demonstrated promising antitumor activities with favorable toxicity profiles . Many topotecan combination regimens have induced stable disease, a response that may offer meaningful clinical benefit in the palliative treatment of patients with advanced disease .

生化分析

Biochemical Properties

Topotecan exerts its effects by inhibiting DNA topoisomerases, specifically type I . DNA topoisomerases are enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of single-strand breaks .

Cellular Effects

Topotecan is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . It causes the accumulation of cleavable complexes and single-strand DNA breaks . This leads to DNA damage and eventually triggers cell death or apoptosis .

Molecular Mechanism

The molecular mechanism of Topotecan involves its interaction with the topoisomerase I-DNA complex . Topotecan binds to this complex and inhibits the re-ligation of the cleaved DNA strand . This results in the accumulation of single-strand DNA breaks, leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Topotecan has shown to have a rapid entry into cells, with the maximal concentration achieved within 10 minutes . Over time, the effects of Topotecan may change due to factors such as drug stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Topotecan vary with different dosages in animal models . For instance, in a study involving rabbits, it was found that the administration of Topotecan at a dose of 30µg (equivalent to 60µg in humans) achieved the IC90 across the rabbit vitreous .

Metabolic Pathways

Topotecan undergoes metabolism in the liver . The metabolic pathways include N-dealkylation (producing N-demethyltopotecan) and glucuronidation . Hepatic metabolism of Topotecan, mediated by CYP isoenzymes, is of minor quantitative importance .

Transport and Distribution

Topotecan is a substrate of the ATP-binding cassette transporters P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP) . These transporters can limit the transfer of Topotecan into cells or across cellular interfaces . BCRP and P-gp transport Topotecan into the ventricular cerebrospinal fluid and out of brain parenchyma through the blood-brain barrier .

Subcellular Localization

It is known that Topotecan, like other topoisomerase inhibitors, acts in the cell nucleus to inhibit the activity of topoisomerase I

属性

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHQBMTXTWTJV-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045952
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119413-54-6
Record name Topotecan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119413-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topotecan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPOTECAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan
Reactant of Route 2
Topotecan
Reactant of Route 3
Topotecan
Reactant of Route 4
Topotecan
Reactant of Route 5
Topotecan
Reactant of Route 6
Topotecan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。